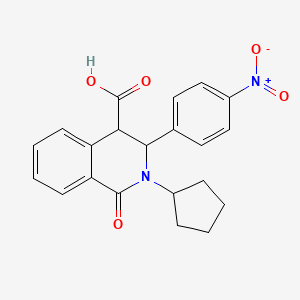![molecular formula C23H20N6S B2426752 3-(benciltio)-4-metil-5-[1-fenil-5-(1H-pirrol-1-il)-1H-pirazol-4-il]-4H-1,2,4-triazol CAS No. 956741-68-7](/img/structure/B2426752.png)
3-(benciltio)-4-metil-5-[1-fenil-5-(1H-pirrol-1-il)-1H-pirazol-4-il]-4H-1,2,4-triazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(benzylsulfanyl)-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole is a member of the triazole family, characterized by its distinctive chemical structure featuring a sulfur atom linked to a benzyl group, and multiple nitrogen-containing rings. This compound's diverse functional groups enable it to participate in various chemical reactions, making it a subject of interest in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
In scientific research, 3-(benzylsulfanyl)-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole finds applications in:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties due to its ability to interfere with biological pathways.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions The synthesis of 3-(benzylsulfanyl)-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole can be accomplished through multistep reactions. One typical route involves the reaction of benzylthiol with 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,2,4-triazole in the presence of a base such as sodium hydroxide, under an inert atmosphere to prevent oxidation.
Industrial Production Methods For industrial-scale production, this compound can be synthesized via high-yield catalytic processes. The key reactions might involve optimized solvent systems and controlled temperature and pressure conditions, utilizing continuous flow reactors for consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes The compound 3-(benzylsulfanyl)-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole can undergo various reactions including:
Oxidation: Converts the sulfanyl group to a sulfoxide or sulfone under oxidizing conditions.
Reduction: Reduction of the nitro groups if present under hydrogenation conditions.
Substitution: Nucleophilic substitution at the sulfur atom.
Common Reagents and Conditions Used in These Reactions Common reagents include hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions. Conditions typically involve room temperature to moderate heating and solvents like dichloromethane or acetonitrile.
Major Products Formed from These Reactions
Oxidation: Produces sulfoxides or sulfones.
Reduction: Leads to amine derivatives.
Substitution: Yields various alkyl or aryl substituted triazoles.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can act by binding to active sites or allosteric sites, thereby modulating the activity of the target. The pathways involved often include signal transduction cascades or metabolic pathways, leading to effects such as cell growth inhibition, apoptosis induction, or microbial growth suppression.
Comparación Con Compuestos Similares
Similar compounds include other triazoles like 1H-1,2,4-triazole, 3-benzyl-4-methyl-1,2,4-triazole, and 3-phenyl-4-methyl-1,2,4-triazole. What sets 3-(benzylsulfanyl)-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole apart is its unique combination of a benzylsulfanyl group with a pyrazole and triazole ring system, which confers distinct electronic and steric properties, leading to its unique reactivity and biological activity.
This compound is fascinating not only for its chemical versatility but also for the broad scope of its applications in various fields of research and industry. Feel free to dive into any section more deeply, and let's explore together!
Propiedades
IUPAC Name |
3-benzylsulfanyl-4-methyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6S/c1-27-21(25-26-23(27)30-17-18-10-4-2-5-11-18)20-16-24-29(19-12-6-3-7-13-19)22(20)28-14-8-9-15-28/h2-16H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWMXFRXWNJBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2)C3=C(N(N=C3)C4=CC=CC=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2426671.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone](/img/structure/B2426675.png)

![2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2426681.png)
![2-([1,1'-Biphenyl]-3-yl)acetaldehyde](/img/structure/B2426683.png)
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2426684.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide](/img/structure/B2426686.png)
![6-Azaspiro[3.5]nonan-7-one](/img/structure/B2426688.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide](/img/structure/B2426690.png)
![2-[Benzyl(methyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid](/img/structure/B2426692.png)
